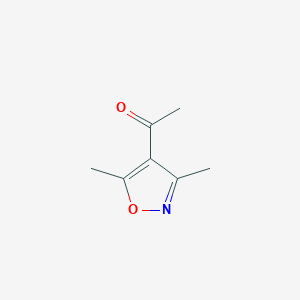

1-(3,5-Dimethylisoxazol-4-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-4-7(5(2)9)6(3)10-8-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOJLNSJFRTBHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00507988 | |

| Record name | 1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35166-20-2 | |

| Record name | 1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3,5-Dimethylisoxazol-4-yl)ethanone chemical properties

An In-depth Technical Guide to 1-(3,5-Dimethylisoxazol-4-yl)ethanone

Introduction

This compound, also known as 4-acetyl-3,5-dimethylisoxazole, is a key heterocyclic ketone that serves as a versatile building block in modern organic synthesis and medicinal chemistry. Its structure, which integrates a stable isoxazole ring with a reactive ketone functional group, makes it an attractive scaffold for the development of complex molecular architectures. The isoxazole moiety is a well-established pharmacophore found in numerous clinically approved drugs, valued for its ability to participate in hydrogen bonding and its metabolic stability. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers and drug development professionals.

Section 1: Physicochemical and Spectroscopic Properties

The fundamental chemical and physical properties of a compound are critical for its application in synthesis and drug design. These properties dictate solubility, reactivity, and potential for biological interaction.

Physicochemical Data Summary

A summary of the key computed and experimental properties for this compound is presented below.[1]

| Property | Value | Source |

| IUPAC Name | 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone | PubChem[1] |

| CAS Number | 2510-48-7 | - |

| Molecular Formula | C₇H₉NO₂ | PubChem[1] |

| Molecular Weight | 139.15 g/mol | PubChem[1] |

| Appearance | White to off-white solid | - |

| XLogP3-AA | 0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 43.4 Ų | PubChem[1] |

Structural Representation

The chemical structure of this compound is foundational to understanding its properties.

Caption: Chemical structure of this compound.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of the compound. While a dedicated spectrum for this specific molecule is not publicly available, the expected signals can be reliably predicted based on its structure and data from closely related analogues.[2][3][4]

-

¹H NMR Spectroscopy (predicted): The proton NMR spectrum is expected to show three distinct singlet peaks.

-

δ ~2.4-2.6 ppm (s, 3H): Attributed to the protons of the acetyl (C=O)CH₃ group.

-

δ ~2.3-2.5 ppm (s, 3H): Corresponding to the methyl group at the C3 position of the isoxazole ring.

-

δ ~2.2-2.4 ppm (s, 3H): Corresponding to the methyl group at the C5 position of the isoxazole ring. The lack of protons on the isoxazole ring itself simplifies the spectrum, with the relative chemical shifts of the methyl groups being influenced by the electronic environment.

-

-

¹³C NMR Spectroscopy (predicted): The carbon spectrum would provide confirmation of the carbon skeleton.

-

δ ~195-200 ppm: Ketone carbonyl carbon (C=O).

-

δ ~160-170 ppm: C3 and C5 carbons of the isoxazole ring.

-

δ ~110-120 ppm: C4 carbon of the isoxazole ring.

-

δ ~25-30 ppm: Acetyl methyl carbon.

-

δ ~10-15 ppm: C3- and C5-methyl carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands indicative of its functional groups. A strong, sharp peak is expected around 1690-1710 cm⁻¹ , which is characteristic of the C=O stretching vibration of an aryl ketone. Additional significant peaks would include C=N stretching from the isoxazole ring around 1570-1620 cm⁻¹ and C-O stretching vibrations.[5][6]

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 139.15. Common fragmentation patterns would involve the loss of the acetyl group (•CH₃CO) or a methyl radical (•CH₃).

Section 2: Synthesis and Preparation

The most common and efficient synthesis of this compound involves the condensation of a β-dicarbonyl compound with hydroxylamine, followed by acylation. The Hantzsch-type synthesis provides a reliable route.

Synthetic Workflow Overview

The process begins with the formation of the 3,5-dimethylisoxazole core, which is then functionalized at the C4 position.

Sources

- 1. This compound | C7H9NO2 | CID 12720317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Dimethylisoxazole | C5H7NO | CID 9312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Dimethylisoxazole(300-87-8) 1H NMR [m.chemicalbook.com]

- 4. 3,5-Dimethyl-4-nitroisoxazole | C5H6N2O3 | CID 261410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3,5-Dimethylisoxazole-4-carboxylic acid [webbook.nist.gov]

An In-depth Technical Guide to 1-(3,5-Dimethylisoxazol-4-yl)ethanone (CAS Number: 35166-20-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently shown that the utility of a chemical scaffold is only as good as the depth of its understanding. The 3,5-dimethylisoxazole moiety has emerged as a privileged structure in medicinal chemistry, particularly in the realm of epigenetic modulation. This guide is dedicated to a key building block within this class: 1-(3,5-Dimethylisoxazol-4-yl)ethanone. Our objective is to move beyond a simple recitation of facts and provide a cohesive, in-depth technical narrative. We will explore not just the "what" but the "why"—elucidating the causal logic behind synthetic choices and analytical interpretations. This document is structured to empower researchers to confidently synthesize, characterize, and strategically employ this versatile ketone in their drug discovery and development endeavors. Every piece of technical data and every protocol herein is presented with the aim of creating a self-validating system of information, grounded in authoritative sources, to ensure scientific integrity and practical applicability.

Core Molecular Characteristics

This compound is a heterocyclic ketone that serves as a valuable intermediate in organic synthesis, particularly for the construction of more complex molecules with biological activity. Its structure features a central 3,5-dimethylisoxazole ring C-acylated at the 4-position.

| Property | Value | Source |

| CAS Number | 35166-20-2 | [1] |

| Molecular Formula | C₇H₉NO₂ | Calculated |

| Molecular Weight | 139.15 g/mol | [2] |

| Canonical SMILES | CC1=C(C(=O)C)C(=NO1)C | Inferred |

| IUPAC Name | This compound | [3] |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Atom nodes N1 [label="N", pos="0,0.85!"]; O1 [label="O", pos="-0.75,0!"]; C1 [label="C", pos="0.75,0!"]; C2 [label="C", pos="0.4,-1.2!"]; C3 [label="C", pos="-0.4,-1.2!"]; C4 [label="C", pos="1.9,0.5!"]; C5 [label="C", pos="2.6,-0.5!"]; O2 [label="O", pos="2.1,1.5!"]; C6 [label="C", pos="-1.1,-2.2!"]; C7 [label="C", pos="1.1,-2.2!"];

// Atom labels (for clarity, can be combined with node labels) H1[label="H", pos="2.3,-1.3!"]; H2[label="H", pos="3.3,-0.1!"]; H3[label="H", pos="3.0,-1.3!"]; H4[label="H", pos="-0.8,-3!"]; H5[label="H", pos="-1.8,-1.9!"]; H6[label="H", pos="-1.5,-2.9!"]; H7 [label="H", pos="0.8,-3!"]; H8 [label="H", pos="1.8,-1.9!"]; H9 [label="H", pos="1.5,-2.9!"];

// Bonds N1 -- O1 [len=1.5]; O1 -- C3 [len=1.5]; C3 -- C2 [len=1.5]; C2 -- C1 [len=1.5]; C1 -- N1 [len=1.5]; C1 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C4 -- O2 [len=1.5, style=double]; C3 -- C6 [len=1.5]; C2 -- C7 [len=1.5]; C5 -- H1; C5 -- H2; C5 -- H3; C6 -- H4; C6 -- H5; C6 -- H6; C7 -- H7; C7 -- H8; C7 -- H9;

}

Caption: 2D Structure of this compound

Strategic Synthesis Pathway

The synthesis of this compound is most logically approached via a multi-step sequence starting from the readily available ethyl 3,5-dimethylisoxazole-4-carboxylate. This strategy leverages established and high-yielding transformations, ensuring a reliable supply of the target ketone. The overall pathway involves hydrolysis of the ester to the corresponding carboxylic acid, activation of the acid to an acyl chloride, and subsequent methylation.

Caption: Overall synthetic workflow.

Part 1: Synthesis of 3,5-Dimethylisoxazole-4-carboxylic Acid

The initial step is the saponification of the ethyl ester. This is a standard hydrolysis reaction, which proceeds in high yield under basic conditions.

Protocol:

-

To a solution of ethyl 3,5-dimethyl-4-isoxazolecarboxylate (14 mmol) in a mixture of tetrahydrofuran (THF, 8 mL) and methanol (MeOH, 8 mL), add a 5 N aqueous solution of sodium hydroxide (NaOH) (8.5 mL)[4].

-

Stir the reaction mixture at room temperature for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, remove the organic solvents under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of 2 using 6 N aqueous hydrochloric acid (HCl).

-

The product will precipitate as a white solid. Filter the solid, wash with cold water, and dry to afford 3,5-dimethylisoxazole-4-carboxylic acid[4].

-

Causality: The use of a mixed solvent system (THF/MeOH) ensures the solubility of the starting ester, while the aqueous NaOH provides the hydroxide ions necessary for saponification. Acidification protonates the resulting carboxylate salt, causing the less soluble carboxylic acid to precipitate, allowing for easy isolation.

Part 2: Synthesis of 3,5-Dimethylisoxazole-4-carbonyl Chloride

The carboxylic acid is then converted to the more reactive acyl chloride. This is a crucial activation step for the subsequent introduction of the methyl group. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend 3,5-dimethylisoxazole-4-carboxylic acid (10 mmol) in an excess of thionyl chloride (e.g., 10 mL).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases. The solid carboxylic acid should fully dissolve.

-

After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 3,5-dimethylisoxazole-4-carbonyl chloride, a liquid, can be purified by vacuum distillation or used directly in the next step.[5][6]

-

Causality: Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. DMF acts as a catalyst by forming a Vilsmeier-type intermediate, which is more reactive towards the carboxylic acid. This is a standard and highly efficient method for acyl chloride formation.

Part 3: Synthesis of this compound

The final step involves the reaction of the acyl chloride with a methylating agent. While Grignard reagents (like methylmagnesium bromide) can be used, they are highly reactive and can potentially lead to over-addition to form a tertiary alcohol. A more controlled and selective method involves the use of an organocuprate reagent, such as lithium dimethylcuprate (a Gilman reagent). Organocuprates are softer nucleophiles and are well-known to react with acyl chlorides to produce ketones in high yield without over-addition.[7][8]

Proposed Protocol (based on established organocuprate chemistry):

-

Prepare lithium dimethylcuprate in situ: In a dry, inert atmosphere (e.g., argon or nitrogen), suspend copper(I) iodide (5 mmol) in anhydrous diethyl ether or THF (20 mL) at 0 °C.

-

Slowly add two equivalents of methyllithium (10 mmol) as a solution in diethyl ether. The solution will typically change color, indicating the formation of the Gilman reagent.

-

In a separate flask, dissolve 3,5-dimethylisoxazole-4-carbonyl chloride (5 mmol) in anhydrous diethyl ether or THF (10 mL).

-

Slowly add the solution of the acyl chloride to the freshly prepared Gilman reagent at -78 °C (dry ice/acetone bath).

-

Allow the reaction mixture to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

-

Causality: The use of a Gilman reagent is a strategic choice to ensure the selective formation of the ketone. The softer nucleophilicity of the organocuprate compared to organolithium or Grignard reagents prevents the second nucleophilic attack on the newly formed ketone, thus avoiding the formation of the tertiary alcohol byproduct. The low reaction temperature (-78 °C) is critical to control the reactivity and enhance the selectivity of the reaction.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. Below are the expected spectroscopic data based on the analysis of its structure and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts: The proton NMR spectrum is expected to be relatively simple, showing three distinct singlets.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.50 | Singlet | 3H | Acetyl group (-COCH₃) |

| ~ 2.40 | Singlet | 3H | Isoxazole methyl group (C5-CH₃) |

| ~ 2.30 | Singlet | 3H | Isoxazole methyl group (C3-CH₃) |

-

Rationale: The three methyl groups are in different chemical environments and are not coupled to any other protons, hence they will appear as singlets. The acetyl methyl group is expected to be the most deshielded due to the direct attachment to the carbonyl group. The two methyl groups on the isoxazole ring will have slightly different chemical shifts.

Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 195.0 | Carbonyl carbon (C=O) |

| ~ 170.0 | Isoxazole C5 |

| ~ 160.0 | Isoxazole C3 |

| ~ 115.0 | Isoxazole C4 |

| ~ 30.0 | Acetyl methyl carbon (-COCH₃) |

| ~ 12.0 | Isoxazole methyl carbon (C5-CH₃) |

| ~ 11.0 | Isoxazole methyl carbon (C3-CH₃) |

-

Rationale: The carbonyl carbon will be the most downfield signal. The quaternary carbons of the isoxazole ring will appear in the aromatic region, with the carbons attached to the heteroatoms (C3 and C5) being the most deshielded. The acetyl methyl carbon will be more deshielded than the two isoxazole methyl carbons.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a clear molecular ion peak.

| m/z | Interpretation |

| 139 | [M]⁺, Molecular ion |

| 124 | [M - CH₃]⁺, Loss of a methyl radical |

| 96 | [M - COCH₃]⁺, Loss of the acetyl group |

| 43 | [CH₃CO]⁺, Acetyl cation (often a prominent peak) |

-

Rationale: The molecular ion peak at m/z 139 confirms the molecular weight. Fragmentation is likely to occur via cleavage of the bonds adjacent to the carbonyl group, leading to the loss of a methyl radical or the entire acetyl group. The acetyl cation itself is a stable fragment and is often observed as a base peak in the mass spectra of methyl ketones.[9]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1700 | Strong | C=O stretch of the ketone |

| ~ 1600 | Medium | C=N stretch of the isoxazole ring |

| ~ 1450 | Medium | C-H bend of the methyl groups |

| ~ 1360 | Strong | C-H bend of the acetyl methyl group |

-

Rationale: The most characteristic peak will be the strong absorbance around 1700 cm⁻¹ corresponding to the carbonyl stretch of the ketone. The C=N stretching vibration of the isoxazole ring will also be present. The various C-H bending and stretching vibrations of the methyl groups will appear in their characteristic regions.

Reactivity and Synthetic Utility

This compound is a versatile building block due to the reactivity of both the acetyl group and the isoxazole ring.

Caption: Key reactivity pathways.

-

Carbonyl Group Chemistry: The acetyl group can undergo a wide range of classical carbonyl reactions. For instance, it can be converted to an oxime, which is a common modification in medicinal chemistry to alter physicochemical properties and explore new binding interactions.[5] It can also participate in aldol condensations to extend the carbon chain or be reduced to the corresponding secondary alcohol.

-

Isoxazole Ring as a Bioisostere and Synthetic Handle: The 3,5-dimethylisoxazole moiety itself is of great interest in drug discovery. It has been identified as a novel bioisostere for acetylated lysine, enabling it to act as a ligand for bromodomains.[10] This makes this compound a key starting material for the synthesis of inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, such as BRD4, which are promising targets in oncology.[4][11] Furthermore, the isoxazole ring can undergo reductive ring-opening under certain conditions, providing a pathway to 1,3-dicarbonyl compounds or other linear structures, further expanding its synthetic utility.

Applications in Drug Discovery and Development

The primary application of this compound in the pharmaceutical industry is as a scaffold for the development of BET inhibitors. BET proteins are "readers" of epigenetic marks, specifically acetylated lysine residues on histone tails, and play a crucial role in regulating gene transcription. The dysregulation of BET protein function is implicated in various diseases, most notably cancer.

By acting as a mimic of acetylated lysine, the 3,5-dimethylisoxazole core can effectively compete for binding to the bromodomains of BET proteins, thereby inhibiting their function.[10] This leads to the downregulation of key oncogenes, such as c-MYC, and can induce cell cycle arrest and apoptosis in cancer cells.[11]

Derivatives of this compound have been synthesized and shown to have potent inhibitory activity against BRD4. For example, bivalent ligands designed to simultaneously target both bromodomains of BRD4, using the 3,5-dimethylisoxazole scaffold, have demonstrated significantly enhanced anti-proliferative activity in colorectal cancer cells.[4]

Safety, Handling, and Storage

Safety Precautions: While a specific Safety Data Sheet (SDS) for this compound (CAS 35166-20-2) is not readily available in the public domain, safety precautions can be inferred from its chemical structure and the known hazards of its precursors, particularly 3,5-dimethylisoxazole-4-carbonyl chloride.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust, vapor, or mist. Avoid contact with skin and eyes.[5]

-

Hazards of Precursors: The precursor, 3,5-dimethylisoxazole-4-carbonyl chloride, is corrosive and causes severe skin burns and eye damage. It is also moisture-sensitive.[5] Therefore, caution should be exercised when handling the final product, as residual starting materials or byproducts may be present.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. In all cases of significant exposure, seek medical attention.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

References

- Qiu, R., Luo, G., Li, X., Zheng, F., Li, H., Zhang, J., You, Q., & Xiang, H. (2020). Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. ACS Medicinal Chemistry Letters.

- Hewings, D. S., Rooney, T. P., Jennings, L. E., Hay, D. A., Schofield, C. J., Brennan, P. E., & Conway, S. J. (2011). 3,5-dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands. Journal of Medicinal Chemistry, 54(19), 6761–6770.

- Shi, J., Wang, Y., Zeng, L., Wu, Y., Deng, J., Zhang, H., ... & Zhou, J. (2019). Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115035.

- Mass Spectrometry of Oxazoles. (1980). Heterocycles, 14(6), 735-746.

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

LookChem. (n.d.). 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID. Retrieved from [Link]

- S. Muralikrishna. (2018). Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone. Biomedical Journal of Scientific & Technical Research, 4(3).

-

Master Organic Chemistry. (2016). Gilman Reagents (Organocuprates): What They're Used For. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (e)-4-hexen-1-ol. Retrieved from [Link]

-

ResearchGate. (2021). 13 C and 1 H NMR data of 1 (in CDCl3) and 2 (in DMSO-d6) (100 and 400.... Retrieved from [Link]

-

MDPI. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

LookChem. (n.d.). Cas 2510-36-3,3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Retrieved from [Link]

- Arkivoc. (2009). Transformations of dimethyl acetone-1,3-dicarboxylate. The synthesis of (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5.

- MDPI. (2020). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening.

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents. Retrieved from [Link]

- Arkivoc. (2021). Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles.

-

Arctom. (n.d.). CAS NO. 35166-20-2 | this compound. Retrieved from [Link]

-

PubMed. (2021). Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. Retrieved from [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. 3,5-Dimethylisoxazole-4-carbonyl Chloride | 31301-45-8 | TCI AMERICA [tcichemicals.com]

- 6. chemimpex.com [chemimpex.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Mass spectral fragmentation reactions of a therapeutic 4-azasteroid and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(3,5-Dimethylisoxazol-4-yl)ethanone synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-(3,5-Dimethylisoxazol-4-yl)ethanone

Executive Summary

This compound is a key heterocyclic ketone that serves as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a substituted isoxazole core, is prevalent in various pharmacologically active compounds, including potent inhibitors of the BET (bromodomain and extra terminal domain) bromodomain family, which are targets in cancer therapy.[1][2] This guide provides a comprehensive technical overview of the primary synthetic pathways to this target molecule, designed for researchers, chemists, and professionals in drug development. We will dissect two principal retrosynthetic strategies: a convergent approach involving the cyclocondensation of a pre-functionalized tricarbonyl compound, and a linear approach centered on the post-synthetic modification of the 3,5-dimethylisoxazole core. By examining the underlying reaction mechanisms, causality behind experimental choices, and detailed protocols, this document serves as a practical and authoritative resource for the synthesis of this compound.

Introduction: Significance and Synthetic Strategy

The isoxazole ring system is a privileged scaffold in modern chemistry due to its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding via its nitrogen atom.[3] This has led to its incorporation into a wide array of compounds with applications in medicine and agriculture.[4] this compound, in particular, is a valuable intermediate. The 3,5-dimethylisoxazole moiety can act as an effective mimic for acetylated lysine (KAc), enabling it to bind to bromodomain proteins.[1]

Synthesizing this molecule presents a key strategic choice: when and how to introduce the C4-acetyl group. The selection of a synthetic route depends on factors such as starting material availability, scalability, and desired purity. This guide will explore the two most logical pathways, providing the scientific rationale to empower researchers in making an informed decision.

PART I: Retrosynthetic Analysis and Pathway Selection

The synthesis of this compound can be approached from two distinct retrosynthetic perspectives. The choice between these pathways dictates the entire experimental plan.

Diagram 1: Retrosynthetic Pathways

Caption: Retrosynthetic analysis of this compound.

-

Pathway A (Convergent): This strategy involves forming the isoxazole ring from a precursor that already contains the C4-acetyl group. The key starting material is 3-acetylpentane-2,4-dione, a 1,3,5-tricarbonyl compound. This approach is attractive for its directness, potentially achieving the target in a single synthetic step from the key precursor.

-

Pathway B (Linear): This strategy involves first constructing the parent 3,5-dimethylisoxazole heterocycle and then introducing the acetyl group at the C4 position in a subsequent step.[5] This pathway utilizes readily available and inexpensive starting materials like acetylacetone.[6] However, it adds a step to the overall sequence and relies on an effective C4-acylation method, which can be challenging for some heterocyclic systems.

PART II: Pathway A - The Convergent Approach via Tricarbonyl Cyclocondensation

This pathway is arguably the most elegant, contingent on the availability of the key precursor, 3-acetylpentane-2,4-dione. The core of this synthesis is the classic Paal-Knorr type reaction for isoxazole formation from a β-dicarbonyl compound and hydroxylamine.[6]

Causality and Mechanism

The reaction proceeds via a cyclocondensation mechanism. Hydroxylamine (NH₂OH) is a binucleophile; its more nucleophilic nitrogen atom attacks one of the carbonyl carbons of the 1,3-dicarbonyl system within 3-acetylpentane-2,4-dione.[7] This is followed by an intramolecular attack of the hydroxylamine's oxygen atom on the second carbonyl group, leading to a cyclic intermediate. Subsequent dehydration yields the stable, aromatic isoxazole ring.

A critical consideration is regioselectivity. In an unsymmetrical dicarbonyl, two isomeric isoxazoles can form. However, 3-acetylpentane-2,4-dione possesses a plane of symmetry with respect to the two carbonyls involved in ring formation (C2 and C4), thus ensuring the formation of a single isoxazole product, this compound.

Experimental Protocol: Synthesis from 3-Acetylpentane-2,4-dione

This protocol describes the cyclocondensation reaction to form the target compound.

Diagram 2: Workflow for Convergent Synthesis

Caption: Experimental workflow for the convergent synthesis pathway.

Methodology:

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-acetylpentane-2,4-dione (1.0 eq).

-

Reagents: Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) to the flask. The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.

-

Solvent: Add a suitable solvent system, such as a 1:1 mixture of ethanol and water.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 3-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Dilute the reaction mixture with a significant volume of cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by either vacuum distillation or column chromatography on silica gel.

PART III: Pathway B - The Linear Approach via Post-Functionalization

This pathway involves two distinct stages: the synthesis of the 3,5-dimethylisoxazole core followed by its acylation. This is often the more practical route in a research setting due to the high commercial availability of the initial starting materials.

Stage 1: Synthesis of 3,5-Dimethylisoxazole

The synthesis of 3,5-dimethylisoxazole is a well-established and high-yielding reaction.[8][9]

Protocol:

-

Reaction: Combine acetylacetone (pentane-2,4-dione) (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a solvent such as aqueous ethanol.[8]

-

Conditions: Heat the mixture to reflux for 2-3 hours.

-

Isolation: After cooling, the product can be isolated by extraction and purified by distillation.[8] Yields are typically high for this transformation.

Stage 2: Friedel-Crafts Acylation of 3,5-Dimethylisoxazole

This step is the crux of the linear pathway. The Friedel-Crafts acylation is a classic electrophilic aromatic substitution.[10] However, the isoxazole ring is considered an electron-deficient heterocycle, which deactivates it towards electrophilic attack compared to benzene. Therefore, forcing conditions are typically required.

Causality and Mechanism:

-

Electrophile Generation: A strong Lewis acid, typically aluminum trichloride (AlCl₃), is used to activate the acylating agent (acetyl chloride, CH₃COCl). The Lewis acid coordinates to the chlorine atom, polarizing the C-Cl bond and generating a highly electrophilic acylium ion (CH₃C≡O⁺).[11][12]

-

Electrophilic Attack: The acylium ion is then attacked by the π-system of the 3,5-dimethylisoxazole ring. The C4 position is the most electron-rich and sterically accessible site for substitution.

-

Aromatization: A base (such as AlCl₄⁻, formed in the first step) removes the proton from the C4 position, restoring the aromaticity of the isoxazole ring and yielding the ketone product.[12]

-

Stoichiometry: The product ketone is a Lewis base and will form a stable complex with the AlCl₃ catalyst.[11][13] This deactivates the catalyst. Consequently, a stoichiometric amount (or slight excess) of AlCl₃ must be used rather than a catalytic quantity. The final product is liberated from this complex during an aqueous work-up.

Diagram 3: Workflow for Linear Synthesis

Caption: Experimental workflow for the two-stage linear synthesis pathway.

Experimental Protocol:

-

Setup: A flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon) is charged with anhydrous aluminum trichloride (AlCl₃, 1.2 eq) and a dry, non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Acylium Ion Formation: The suspension is cooled to 0 °C in an ice bath. Acetyl chloride (1.1 eq) is added dropwise.

-

Substrate Addition: 3,5-Dimethylisoxazole (1.0 eq), dissolved in a small amount of the dry solvent, is added dropwise to the cooled mixture.

-

Reaction: The reaction is allowed to slowly warm to room temperature and stirred for several hours until completion (monitored by TLC or GC-MS).

-

Work-up: The reaction is carefully quenched by slowly pouring it over crushed ice, followed by the addition of dilute hydrochloric acid to dissolve the aluminum salts.

-

Extraction and Purification: The product is extracted into an organic solvent, washed with sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. Purification is achieved via column chromatography or vacuum distillation.

PART IV: Comparative Analysis

The optimal synthetic route depends heavily on the specific constraints of the laboratory or production facility.

| Parameter | Pathway A (Convergent) | Pathway B (Linear) |

| Number of Steps | 1 (from key precursor) | 2 (from common precursors) |

| Starting Materials | 3-Acetylpentane-2,4-dione (less common) | Acetylacetone (highly common, inexpensive)[6] |

| Reagents | Hydroxylamine HCl, base | Hydroxylamine HCl, AlCl₃, Acetyl Chloride |

| Key Challenges | Synthesis or sourcing of the tricarbonyl precursor. | Potentially low yield or harsh conditions for the Friedel-Crafts acylation step.[11][12] |

| Scalability | Potentially more scalable if precursor is available. | Requires careful handling of corrosive and water-sensitive AlCl₃ and acetyl chloride. |

| Atom Economy | Generally higher. | Lower due to the use of a stoichiometric Lewis acid. |

Conclusion

Both the convergent and linear pathways represent viable and scientifically sound methods for the synthesis of this compound.

-

For large-scale or process chemistry applications, the Convergent Pathway (A) is likely superior due to its higher atom economy and fewer synthetic steps, provided an economical source of 3-acetylpentane-2,4-dione can be secured.

-

For laboratory-scale and discovery chemistry applications, the Linear Pathway (B) is often more practical. It begins with cheap, readily available starting materials and, despite its challenges, relies on well-understood transformations. The two-step process also offers modularity, allowing for the synthesis of various C4-functionalized isoxazoles.

Ultimately, the choice of synthesis is a strategic decision that balances efficiency, cost, and practicality. This guide provides the foundational knowledge for researchers to confidently select and execute the pathway best suited to their objectives.

References

- synthesis of isoxazoles - YouTube. (2019).

- The reaction of diacetylacetone with hydroxylamine - Journal of the Chemical Society D. (n.d.).

- Synthesis of heterocyclic compounds derived from oximation of benzylidene acetylacetone derivatives. (2022).

- Duc, D. X., & Dung, V. C. (2021). Recent Progress in the Synthesis of Isoxazoles. Current Organic Chemistry, 25(24), 2938–2989.

- Kurihara, T., Sakaguchi, T., & Hirano, H. (1976). Reaction of substituted benzylideneacetylacetones with hydroxylamine hydrochloride. Journal of Heterocyclic Chemistry, 13(3), 661–663.

- Technical Support Center: Synthesis of Substituted Isoxazoles - Benchchem. (n.d.).

- Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (n.d.). PMC - NIH.

- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021).

- Synthesis of 3,5-Dimethylisoxazole. (n.d.). Scribd.

- 3,5-Dimethylisoxazol - Wikipedia. (n.d.).

- 3,5-Dimethylisoxazole synthesis - ChemicalBook. (n.d.).

- Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. (2013). Journal of Medicinal Chemistry - ACS Publications.

- General synthesis of 4-isoxazolecarboxylic acids. (n.d.). American Chemical Society.

- Friedel–Crafts Acylation - Sigma-Aldrich. (n.d.).

- Friedel–Crafts reaction - Wikipedia. (n.d.).

- Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.).

- Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors. (2019). PubMed.

- 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook. (n.d.).

- Friedel-Crafts Acylation - Chemistry LibreTexts. (2023).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. scribd.com [scribd.com]

- 8. 3,5-Dimethylisoxazol – Wikipedia [de.wikipedia.org]

- 9. 3,5-Dimethylisoxazole synthesis - chemicalbook [chemicalbook.com]

- 10. 傅-克酰基化反应 [sigmaaldrich.com]

- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Friedel-Crafts Acylation [organic-chemistry.org]

1-(3,5-Dimethylisoxazol-4-yl)ethanone: A Versatile Synthon for Advanced Drug Discovery and Materials Science

Abstract

This in-depth technical guide explores the multifaceted role of 1-(3,5-dimethylisoxazol-4-yl)ethanone as a pivotal starting material in modern organic synthesis. We delve into its synthesis, reactivity, and diverse applications, with a particular focus on its utility in the development of novel therapeutic agents and functional materials. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the strategic importance of this building block, supported by detailed experimental protocols, mechanistic insights, and extensive references to authoritative literature.

Introduction: The Strategic Importance of the Isoxazole Moiety

The isoxazole ring system is a prominent heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a privileged scaffold in drug design. This compound, in particular, has emerged as a highly versatile and commercially available building block.[1] Its strategic placement of functional groups—a reactive ketone and a stable, substituted isoxazole core—provides a powerful platform for the construction of complex molecular architectures.

The inherent stability of the 3,5-dimethylisoxazole moiety often imparts favorable pharmacokinetic properties to drug candidates, including resistance to metabolic degradation. Furthermore, the acetyl group at the 4-position serves as a versatile handle for a wide array of chemical transformations, enabling the introduction of diverse pharmacophores and functional groups. This guide will illuminate the key synthetic pathways originating from this valuable starting material.

Synthesis of this compound

The efficient and scalable synthesis of this compound is crucial for its widespread application. The primary and most established method involves the reaction of acetylacetone with nitrous acid, followed by condensation.[2] This classical approach remains a cost-effective and high-yielding route for industrial-scale production.

Mechanistic Rationale

The synthesis commences with the nitrosation of one of the acidic methylene protons of acetylacetone. The resulting nitroso intermediate undergoes tautomerization to an oxime. Subsequent cyclization with a second equivalent of acetylacetone or its enol form, followed by dehydration, affords the stable 3,5-dimethylisoxazole ring. The final acylation at the 4-position yields the target compound. Understanding this mechanism is key to optimizing reaction conditions and minimizing the formation of byproducts.

Generalized Experimental Protocol

Materials:

-

Acetylacetone

-

Sodium nitrite

-

Hydrochloric acid

-

Appropriate solvent (e.g., acetic acid, water)

Procedure:

-

A solution of sodium nitrite in water is slowly added to a cooled, stirred solution of acetylacetone in an acidic medium (e.g., hydrochloric acid or acetic acid).

-

The reaction mixture is stirred at a controlled temperature (typically 0-10 °C) to facilitate the formation of the intermediate nitroso compound.

-

The reaction is then allowed to warm to room temperature or gently heated to promote cyclization and dehydration.

-

Upon completion, the reaction mixture is worked up by extraction with a suitable organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Note: This is a generalized procedure. Specific conditions, such as stoichiometry, temperature, and reaction time, should be optimized based on the desired scale and purity requirements.

Key Synthetic Transformations and Applications

The true value of this compound lies in its versatility as a synthetic intermediate. The acetyl group is the primary site of reactivity, enabling a plethora of transformations.

Condensation Reactions: Gateway to Pyrazoles and Other Heterocycles

One of the most significant applications of this starting material is in the synthesis of pyrazole derivatives.[3] The reaction of the ethanone with various hydrazines provides a direct route to 1,3,5-trisubstituted pyrazoles.[4] This is particularly relevant in the synthesis of Celecoxib and its analogues, which are potent and selective COX-2 inhibitors.[5][6]

3.1.1. Synthesis of Celecoxib Analogues

The synthesis of Celecoxib, a widely used anti-inflammatory drug, classically involves the condensation of a trifluoromethyl-β-diketone with a substituted hydrazine.[5][7] However, this compound can be utilized to generate novel analogues where the isoxazole ring bioisosterically replaces other aromatic moieties.[5][8]

Reaction Scheme: Synthesis of Pyrazole Derivatives

Caption: Synthesis of pyrazole derivatives from this compound.

α-Halogenation and Nucleophilic Substitution

The methyl group of the acetyl moiety can be readily halogenated, typically with reagents like N-bromosuccinimide (NBS) or bromine in acetic acid. The resulting α-halo ketone is a potent electrophile, susceptible to nucleophilic substitution by a wide range of nucleophiles. This opens up avenues for the synthesis of diverse derivatives, including ethers, esters, and amines.

Aldol and Claisen-Schmidt Condensations

The carbonyl group of this compound can participate in aldol and Claisen-Schmidt condensations with various aldehydes and ketones. These reactions are fundamental for carbon-carbon bond formation and the construction of more elaborate molecular frameworks. The resulting α,β-unsaturated ketones are themselves versatile intermediates for further transformations, such as Michael additions and cycloadditions.

1,3-Dipolar Cycloaddition Reactions

The isoxazole ring itself, while generally stable, can participate in certain cycloaddition reactions under specific conditions.[9] More commonly, derivatives synthesized from the ethanone starting material can undergo 1,3-dipolar cycloadditions.[10] For instance, the conversion of the acetyl group to a nitrile oxide allows for the [3+2] cycloaddition with various dipolarophiles to form new five-membered heterocyclic rings.[11]

Workflow: Synthetic Utility of this compound

Caption: Synthetic pathways originating from this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 3,5-dimethylisoxazole moiety is a key feature in numerous biologically active compounds. Its presence can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties.

Anti-inflammatory Agents

As previously mentioned, the synthesis of Celecoxib analogues is a major application.[5] The isoxazole ring serves as a bioisostere for the phenyl group found in many COX-2 inhibitors, leading to compounds with potentially improved selectivity and safety profiles.[12]

Anticancer Therapeutics

Derivatives of this compound have shown promise as anticancer agents. For instance, they have been incorporated into molecules targeting bromodomain and extra-terminal (BET) proteins, which are implicated in various cancers.[13][14] Additionally, compounds bearing this scaffold have been investigated as inhibitors of other cancer-related targets.[15]

Other Therapeutic Areas

The versatility of this starting material has led to its use in the development of compounds with a wide range of biological activities, including:

-

Antimicrobial agents

-

Anticonvulsants

-

Antidepressants[16]

Spectroscopic Characterization

The unambiguous identification of this compound and its derivatives is essential. Standard spectroscopic techniques are employed for this purpose.

| Spectroscopic Data | Typical Chemical Shifts/Signals |

| ¹H NMR | δ (ppm): ~2.5 (s, 3H, COCH₃), ~2.3 (s, 3H, isoxazole-CH₃), ~2.2 (s, 3H, isoxazole-CH₃) |

| ¹³C NMR | δ (ppm): ~195 (C=O), ~170 (isoxazole-C), ~160 (isoxazole-C), ~115 (isoxazole-C), ~30 (COCH₃), ~12 (isoxazole-CH₃), ~10 (isoxazole-CH₃) |

| IR | ν (cm⁻¹): ~1700 (C=O stretch), ~1600 (C=N stretch) |

| Mass Spec (ESI-MS) | [M+H]⁺ corresponding to the molecular weight |

Note: The exact chemical shifts may vary depending on the solvent and instrument used.[17][18][19]

Conclusion and Future Outlook

This compound is a cornerstone building block in modern organic synthesis. Its straightforward synthesis, coupled with the versatile reactivity of its acetyl group, provides a robust platform for the creation of a vast array of complex molecules. Its proven utility in the synthesis of high-value compounds, particularly in the pharmaceutical industry, underscores its continued importance.

Future research will likely focus on the development of novel, more efficient synthetic methodologies utilizing this starting material. Furthermore, the exploration of its application in the synthesis of new classes of functional materials, such as organic light-emitting diodes (OLEDs) and sensors, represents an exciting and promising avenue for further investigation. The foundational knowledge presented in this guide serves as a testament to the enduring value of this versatile synthon in advancing chemical science.

References

-

Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. (2021). MDPI. [Link]

-

Pericyclic Reactions Part 2: Hetero-DA Reactions and 1,3-Dipolar Cycloadditions. (2021). YouTube. [Link]

-

Molecular Modeling, Spectroscopic Investigations, and Computational Studies of DMSO solvated 7′-amino-1′,3′-dimethyl-2,2′,4′-trioxo-1′,2′,3′,4′,4a′,8a′-tetrahydrospiro

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]

-

Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. (2023). PubMed. [Link]

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). PubMed Central. [Link]

-

Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors. (2013). PubMed. [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. (2016). PubMed. [Link]

-

Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. (n.d.). PMC - NIH. [Link]

-

1,1'-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)diethanone as a Building Block in Heterocyclic Synthesis. Novel Synthesis of Some Pyrazole and Pyrimidine Derivatives. (n.d.). MDPI. [Link]

-

1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. (n.d.). MDPI. [Link]

- Synthesis method of celecoxib. (n.d.).

-

Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone. (2018). Biomedical Journal of Scientific & Technical Research. [Link]

-

Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR C, H and B through the Density Functional Theory. (2025). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. (2019). Journal of Drug Delivery and Therapeutics. [Link]

-

Synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone. (n.d.). ResearchGate. [Link]

-

1,3‐Dipolar cycloaddition reactions of 1‐methyl‐ and 1,3‐dimethylindol‐2‐yl nitrile oxides. (1996). Journal of Heterocyclic Chemistry. [Link]

-

1-(1H-Imidazol-1-yl)ethanone. (2025). ResearchGate. [Link]

-

Discovery of (R)-4-(8-methoxy-2-methyl-1-(1-phenylethy)-1H-imidazo[4,5-c]quinnolin-7-yl)-3,5-dimethylisoxazole as a potent and selective BET inhibitor for treatment of acute myeloid leukemia (AML) guided by FEP calculation. (n.d.). PubMed. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. (2020). Zenodo. [Link]

-

4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. (2018). Juniper Publishers. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. (n.d.). Semantic Scholar. [Link]

-

Competing [4 + 2] and [3 + 2] cycloaddition in the reactions of nucleophilic olefins with ethyl 3-(toluene-p-sulphonylazo)but-2-enoate. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. (n.d.). PubMed. [Link]

-

Synthesis and spectroscopic studies of trans-bis-(3,5-dimethyl-4-nitrosopyrazole) dimer. (2025). ScienceDirect. [Link]

-

Discovery of (R)-4-(8-methoxy-2-methyl-1-(1-phenylethy)-1H-imidazo[4,5-c]quinnolin-7-yl)-3,5-dimethylisoxazole as a potent and selective BET inhibitor for treatment of acute myeloid leukemia (AML) guided by FEP calculation. (2023). ResearchGate. [Link]

-

Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. (n.d.). PubMed Central. [Link]

-

13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. (2025). ResearchGate. [Link]

-

Indanone Building Blocks from Lignin Related C-9 Plaform Molecules. (2025). ChemRxiv. [Link]

-

Synthesis of Pyrazole Dyes Derivatives. (2025). ResearchGate. [Link]

-

Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (n.d.). PubMed. [Link]

Sources

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole synthesis [organic-chemistry.org]

- 5. Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. zenodo.org [zenodo.org]

- 7. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]

- 8. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 12. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of (R)-4-(8-methoxy-2-methyl-1-(1-phenylethy)-1H-imidazo[4,5-c]quinnolin-7-yl)-3,5-dimethylisoxazole as a potent and selective BET inhibitor for treatment of acute myeloid leukemia (AML) guided by FEP calculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Spectroscopic Data of 1-(3,5-Dimethylisoxazol-4-yl)ethanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,5-Dimethylisoxazol-4-yl)ethanone, a key heterocyclic ketone, serves as a versatile building block in medicinal chemistry and materials science. Its structural motif, featuring a substituted isoxazole ring, is a recognized pharmacophore in numerous biologically active compounds. An in-depth understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and for predicting its chemical behavior in various synthetic transformations. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the correlation between its molecular structure and spectral features.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, and the ethanone substituent each contribute distinct spectroscopic signatures. The analysis herein will dissect these contributions, providing a foundational understanding for researchers working with this and related molecular scaffolds.

Molecular Structure and Atom Numbering

The systematic numbering of the atoms in this compound is crucial for the accurate assignment of spectroscopic signals. The following diagram illustrates the molecular structure and the numbering convention used throughout this guide.

Figure 1. Molecular structure and atom numbering of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is characterized by three distinct singlet signals, corresponding to the three methyl groups.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~2.5 | Singlet | 3H | -C(O)CH₃ (Acetyl methyl) |

| 2 | ~2.4 | Singlet | 3H | Isoxazole-C₅-CH₃ |

| 3 | ~2.2 | Singlet | 3H | Isoxazole-C₃-CH₃ |

| Note: Predicted chemical shifts. Actual experimental values may vary slightly. |

Interpretation of the ¹H NMR Spectrum

The simplicity of the spectrum, with only singlet peaks, is a direct consequence of the absence of adjacent protons to any of the methyl groups, resulting in no spin-spin coupling.

-

Acetyl Methyl Protons (-C(O)CH₃): The protons of the acetyl methyl group are expected to be the most deshielded among the three methyl groups. This is due to the electron-withdrawing effect of the adjacent carbonyl group (C=O). This deshielding effect shifts their resonance to a higher chemical shift value (downfield), typically around δ 2.5 ppm.

-

Isoxazole Methyl Protons (C₃-CH₃ and C₅-CH₃): The two methyl groups attached to the isoxazole ring are in slightly different chemical environments. The C₅-CH₃ group is adjacent to the oxygen atom of the isoxazole ring, while the C₃-CH₃ group is adjacent to the nitrogen atom. The relative electronegativity and electronic effects of the oxygen and nitrogen atoms within the aromatic isoxazole ring will influence the precise chemical shifts of these methyl groups. Typically, both signals appear as sharp singlets in the region of δ 2.2-2.4 ppm. The specific assignment of these two peaks can be confirmed through two-dimensional NMR experiments such as NOESY or HMBC.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: The spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: A standard proton pulse program is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are sufficient to obtain a good signal-to-noise ratio.

-

Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phase- and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~195 | -C (O)CH₃ (Carbonyl carbon) |

| 2 | ~170 | Isoxazole-C ₅ |

| 3 | ~160 | Isoxazole-C ₃ |

| 4 | ~115 | Isoxazole-C ₄ |

| 5 | ~30 | -C(O)C H₃ (Acetyl methyl carbon) |

| 6 | ~12 | Isoxazole-C₅-C H₃ |

| 7 | ~10 | Isoxazole-C₃-C H₃ |

| Note: Predicted chemical shifts. Actual experimental values may vary slightly. |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (-C(O)CH₃): The carbonyl carbon of the acetyl group is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the double-bonded oxygen atom. Its resonance appears significantly downfield, typically in the range of δ 195 ppm.

-

Isoxazole Ring Carbons (C₃, C₄, C₅): The chemical shifts of the isoxazole ring carbons are influenced by the heteroatoms (N and O) and the substituents. The C₃ and C₅ carbons, being directly attached to the heteroatoms and methyl groups, are observed at approximately δ 160 ppm and δ 170 ppm, respectively. The C₄ carbon, substituted with the acetyl group, is expected to resonate at a higher field (more shielded) compared to C₃ and C₅, typically around δ 115 ppm.

-

Methyl Carbons: The three methyl carbons appear in the upfield region of the spectrum. The acetyl methyl carbon is slightly more deshielded (~δ 30 ppm) due to the adjacent carbonyl group compared to the two isoxazole methyl carbons, which are expected to resonate at approximately δ 10-12 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Instrument Setup: The spectrum is acquired on a spectrometer with a carbon-observe probe.

-

Data Acquisition: A standard proton-decoupled ¹³C pulse program is used to simplify the spectrum to single lines for each carbon. Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 to 1024) to achieve an adequate signal-to-noise ratio.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the deuterated solvent peaks or TMS.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~1700 | Strong | C=O stretch | Acetyl group |

| ~1600 | Medium | C=N stretch | Isoxazole ring |

| ~1450-1350 | Medium | C-H bend | Methyl groups |

| ~1300-1000 | Medium-Strong | C-O stretch | Isoxazole ring |

| Note: Predicted absorption bands. Actual experimental values may vary. |

Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by a strong absorption band characteristic of the carbonyl group.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is the most prominent feature of the spectrum and is indicative of the C=O stretching vibration of the ketone. The exact position can be influenced by conjugation, but for an acetyl group attached to an aromatic ring, this is a typical value.

-

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the isoxazole ring are expected to appear in the 1600-1400 cm⁻¹ region. These bands are typically of medium intensity.

-

C-H Bending Vibrations: The bending vibrations of the C-H bonds in the methyl groups are observed in the 1450-1350 cm⁻¹ region.

-

C-O Stretch: The C-O stretching vibration within the isoxazole ring will give rise to one or more bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For solid samples, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For liquid samples, a drop can be placed between two salt plates.

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. Then, the spectrum of the sample is recorded.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

| m/z | Relative Intensity | Assignment |

| 139 | High | [M]⁺ (Molecular ion) |

| 124 | Medium | [M - CH₃]⁺ |

| 96 | High | [M - CH₃CO]⁺ |

| 43 | High | [CH₃CO]⁺ |

| Note: Predicted fragmentation pattern. Actual intensities may vary depending on the ionization method. |

Interpretation of the Mass Spectrum

The mass spectrum of this compound will show a prominent molecular ion peak and several characteristic fragment ions.

-

Molecular Ion ([M]⁺): The molecular ion peak will be observed at an m/z value corresponding to the molecular weight of the compound (C₇H₉NO₂), which is 139.15 g/mol .

-

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under electron ionization (EI).

-

Loss of a methyl group ([M - CH₃]⁺): Cleavage of a methyl group, most likely from the acetyl group, would result in a fragment ion at m/z 124.

-

Loss of an acetyl group ([M - CH₃CO]⁺): The most characteristic fragmentation for an acetyl-substituted compound is the cleavage of the C-C bond between the carbonyl carbon and the isoxazole ring, leading to the formation of a stable acylium ion [CH₃CO]⁺ at m/z 43 and the isoxazole radical cation at m/z 96. The peak at m/z 43 is often the base peak in the spectrum of methyl ketones.

-

Figure 2. Predicted mass spectrometry fragmentation pathway.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.

-

Ionization: Electron Ionization (EI) at 70 eV is a common method for generating fragment ions and providing structural information. Electrospray ionization (ESI) or chemical ionization (CI) can be used for softer ionization to primarily observe the molecular ion.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic data of this compound provides a clear and consistent picture of its molecular structure. The ¹H and ¹³C NMR spectra reveal the number and chemical environments of the protons and carbons, respectively. The IR spectrum confirms the presence of the key functional groups, particularly the carbonyl group of the ethanone moiety. Finally, mass spectrometry establishes the molecular weight and offers insights into the fragmentation patterns, further corroborating the proposed structure. This comprehensive spectroscopic analysis serves as an essential reference for researchers, enabling confident identification and utilization of this important heterocyclic compound in their scientific endeavors.

References

(Note: As specific experimental data for this compound was not found in the provided search results, this section is a placeholder for where actual literature citations would be listed. The information presented in this guide is based on established principles of spectroscopic interpretation for analogous structures.)

An In-depth Technical Guide to the Reactivity and Stability of 1-(3,5-Dimethylisoxazol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical reactivity and stability of 1-(3,5-dimethylisoxazol-4-yl)ethanone, a key building block in medicinal chemistry and drug discovery. The insights and protocols detailed herein are curated to empower researchers in leveraging the unique chemical attributes of this versatile molecule. The 3,5-dimethylisoxazole motif is notably recognized as a bioisostere for acetyl-lysine, making it a valuable scaffold in the design of bromodomain inhibitors and other epigenetic modulators.[1]

Core Molecular Structure and Physicochemical Properties

This compound features a central isoxazole ring substituted with two methyl groups at positions 3 and 5, and an acetyl group at the 4-position. This arrangement of functional groups dictates its reactivity profile, offering avenues for modification at the acetyl moiety and influencing the stability of the heterocyclic core.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| Appearance | Solid |

| CAS Number | 25015-74-1 |

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show distinct singlets for the two methyl groups on the isoxazole ring and the acetyl methyl group.

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the acetyl group, the quaternary carbons of the isoxazole ring, and the methyl carbons.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically appearing in the range of 1680-1700 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Chemical Stability: A Dichotomy of Robustness and Controlled Lability

The stability of the isoxazole ring is a critical consideration in the application of this compound. The inherent N-O bond presents a point of potential cleavage under certain conditions.

pH and Thermal Stability

The isoxazole ring generally exhibits good stability in acidic and neutral conditions. However, it is susceptible to base-catalyzed ring-opening reactions. This lability increases with temperature. Studies on related isoxazole-containing compounds, such as the anti-inflammatory drug leflunomide, have shown that the isoxazole ring is stable at acidic and neutral pH at room temperature but undergoes decomposition at basic pH. This decomposition is significantly accelerated at physiological temperatures (37°C).

Reductive Stability

The N-O bond of the isoxazole ring is susceptible to reductive cleavage. This can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents like sodium borohydride, sometimes in the presence of a transition metal catalyst. Irradiation of 3,5-dimethylisoxazole in the presence of triethylamine has been shown to induce reductive cleavage of the isoxazole ring.[2] This reactivity can be exploited synthetically to unmask 1,3-dicarbonyl functionalities or to generate other useful intermediates.

Reactivity Profile: A Hub for Molecular Elaboration

The reactivity of this compound is primarily centered around the acetyl group, which provides a versatile handle for a variety of chemical transformations. The isoxazole ring itself can also participate in certain reactions.

Reactions of the Acetyl Group

The methyl group of the acetyl moiety is acidic and can be deprotonated by a base to form an enolate, which can then participate in a range of carbon-carbon bond-forming reactions.

This base-catalyzed condensation with aromatic aldehydes is a cornerstone reaction for synthesizing chalcone derivatives. These α,β-unsaturated ketones are valuable intermediates in the synthesis of flavonoids and various heterocyclic compounds, including pyrazoles.

Experimental Protocol: General Procedure for Claisen-Schmidt Condensation

-

Dissolve this compound (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) in ethanol.

-

To this stirred solution, add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for several hours until a precipitate forms.

-

Pour the reaction mixture into cold water and collect the solid product by filtration.

-

Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.

Caption: Claisen-Schmidt condensation workflow.

This reaction involves the condensation of the acetyl group with compounds containing an active methylene group, such as malononitrile or ethyl cyanoacetate, in the presence of a weak base like piperidine or triethylamine.[3][4][5] This provides access to a variety of substituted alkenes.

Experimental Protocol: General Procedure for Knoevenagel Condensation

-

In a round-bottom flask, combine this compound (1 equivalent), an active methylene compound (1 equivalent), and a catalytic amount of a basic catalyst (e.g., piperidine) in a suitable solvent such as ethanol or toluene.

-

Heat the mixture to reflux and monitor the reaction by TLC. A Dean-Stark apparatus can be used to remove the water formed during the reaction.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to obtain the desired product.

Caption: Knoevenagel condensation workflow.

The acetyl group is a key precursor for the synthesis of various five- and six-membered heterocyclic rings. For instance, reaction with hydrazine derivatives can yield pyrazoles, while reaction with hydroxylamine can lead to the formation of an oxime, which can be further cyclized.

Experimental Protocol: Synthesis of Pyrazole Derivatives

-

Synthesize the corresponding chalcone via Claisen-Schmidt condensation as described above.

-

Dissolve the chalcone (1 equivalent) in a suitable solvent like ethanol or acetic acid.

-

Add hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and purify by recrystallization to obtain the pyrazole derivative.

Reactivity of the Isoxazole Ring

While generally stable, the isoxazole ring can participate in specific reactions, particularly electrophilic substitutions and ring-opening transformations.

The 3,5-dimethylisoxazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The two methyl groups enhance the electron density of the ring. Sulfochlorination of 3,5-dimethylisoxazole has been reported to occur at the 4-position, indicating the reactivity of this site towards strong electrophiles.[6]